3-Descarboxy Imazethapyr

Übersicht

Beschreibung

an impurity of Imazethapyr

Biologische Aktivität

3-Descarboxy Imazethapyr, a metabolite of the herbicide imazethapyr, is part of the imidazolinone class of herbicides known for their effectiveness in controlling a broad spectrum of weeds. This article delves into the biological activity of this compound, focusing on its effects on various biological systems, including plants and animal models, as well as its environmental implications.

This compound functions primarily by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to disrupted protein synthesis and ultimately plant death. The compound exhibits both soil and foliar activity, making it effective against a variety of weed species.

Biological Activity in Plant Systems

Research has shown that this compound has significant effects on crop plants. A study evaluated the susceptibility of various crops to simulated carryover of imazethapyr residues. The results indicated that certain crops exhibited reduced root lengths and overall growth when exposed to herbicide residues, highlighting the importance of understanding residual effects on subsequent crops:

| Crop Type | ED10 (µg a.i./kg) | ED20 (µg a.i./kg) |

|---|---|---|

| Corn | 240 | 480 |

| Sunflower | 200 | 400 |

| Sugar Beet | 180 | 360 |

These values represent the concentrations at which 10% and 20% inhibition of root length occurred, respectively .

Toxicological Studies

The compound's toxicity was evaluated through various assays using zebrafish (Danio rerio) as a model organism. In vitro studies revealed that exposure to this compound led to increased production of reactive oxygen species (ROS), indicating oxidative stress. The median inhibitory concentration (IC50) for cytotoxic effects was found to be approximately 2.84 µg/mL:

- Oxidative Stress Indicators:

- Increased ROS production

- Decreased total sulfhydryl content

- Reduced activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)

These findings emphasize the potential for environmental toxicity associated with herbicide runoff into aquatic systems .

Case Studies

In agricultural settings, case studies have documented the impact of imazethapyr on non-target plants. For instance, cotton crops previously treated with imazethapyr exhibited delayed reproductive development and reduced boll production due to herbicide carryover:

| Treatment | Injury (%) | Boll Production (No./10 plants) | Seedcotton Yield (kg/ha) |

|---|---|---|---|

| Control | 0 | 126 | 3590 |

| Imazethapyr (140 g/ha) | 58 | 162 | 2010 |

These results indicate significant negative effects on crop yield due to herbicide persistence in soil .

Environmental Considerations

The environmental persistence of imazethapyr and its metabolites raises concerns regarding their impact on non-target species and ecosystems. Studies suggest that while low concentrations may be safe for certain crops, higher residues can lead to detrimental effects on soil health and biodiversity.

Wissenschaftliche Forschungsanwendungen

Herbicidal Properties

Weed Control Efficacy

3-Descarboxy imazethapyr is primarily utilized for its effectiveness in controlling a broad spectrum of weeds in various crops. It works by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to reduced growth and eventual death of susceptible weed species.

- Target Crops : The compound is commonly applied in crops such as soybeans, corn, rice, and alfalfa, where it effectively manages weed populations that threaten crop yield and quality .

Case Study: Efficacy in Mungbean Cultivars

A study evaluated the efficacy of this compound as a post-emergence herbicide in different cultivars of mungbean (Vigna radiata). The results indicated that applications at rates of 75 and 100 g a.i./ha provided effective control of weeds, comparable to traditional hand weeding methods .

Environmental Impact

Safety Profile

Imazethapyr and its metabolites, including this compound, have been assessed for their environmental safety. Research indicates that when applied at recommended rates, these compounds exhibit low toxicity to mammals and beneficial organisms .

- Mammalian Toxicity : Studies have shown that imazethapyr has a low acute oral toxicity profile (LD50 >5000 mg/kg), suggesting that it poses minimal risk to human health when used according to guidelines .

Metabolic Studies

Plant Metabolism

Research into the metabolism of this compound reveals that it predominantly accumulates in plant tissues without significant degradation. This characteristic allows for prolonged efficacy against weeds while minimizing the risk of phytotoxicity to the target crops .

Health Implications

Despite its widespread use, there are ongoing concerns regarding potential health risks associated with exposure to imazethapyr and its metabolites. Some studies have suggested an association between long-term exposure to aromatic amine pesticides and certain cancers, particularly bladder and colon cancer . Continuous monitoring and research are essential to fully understand these risks.

Eigenschaften

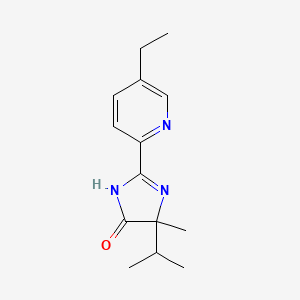

IUPAC Name |

2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-5-10-6-7-11(15-8-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPWANUEKPAZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.